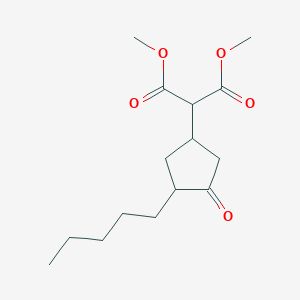
Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate is a chemical compound with the molecular formula C14H22O5 It is known for its unique structure, which includes a cyclopentyl ring substituted with a pentyl group and an oxo group, along with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 3-oxo-4-pentylcyclopentanecarboxylic acid
Reagents: Methanol, acid catalyst (e.g., sulfuric acid)
Conditions: Reflux, removal of water by azeotropic distillation
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(3-oxocyclopentyl)propanedioate
- Dimethyl 2-(3-oxo-2-pentylcyclopentyl)propanedioate
Uniqueness
Dimethyl (3-oxo-4-pentylcyclopentyl)propanedioate is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Understanding its preparation, reactions, and applications can lead to new discoveries and innovations.
Properties
CAS No. |
104823-12-3 |
|---|---|
Molecular Formula |
C15H24O5 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
dimethyl 2-(3-oxo-4-pentylcyclopentyl)propanedioate |
InChI |
InChI=1S/C15H24O5/c1-4-5-6-7-10-8-11(9-12(10)16)13(14(17)19-2)15(18)20-3/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
IPOOFZPWSHDVAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(CC1=O)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


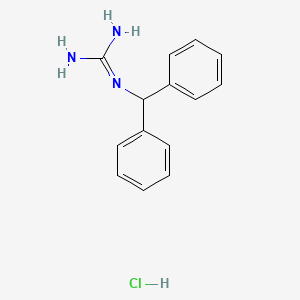
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
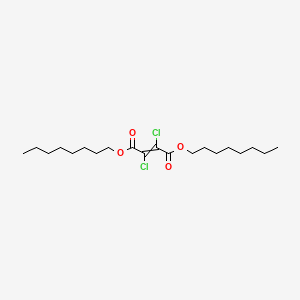
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
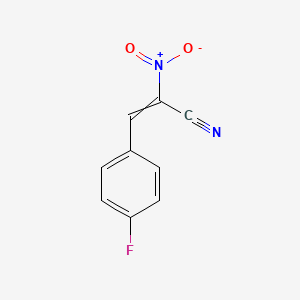
![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)

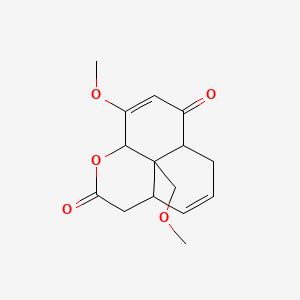
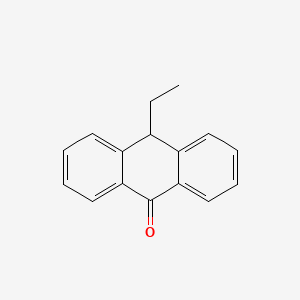

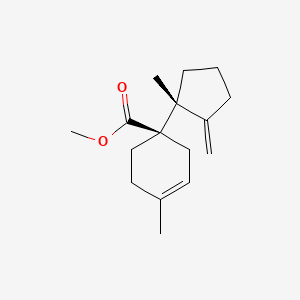
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
